molecular formula C20H22ClNO6 B12818068 4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid

4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid

Cat. No.: B12818068
M. Wt: 407.8 g/mol
InChI Key: OIDMNXKQVHXWLV-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and an isopropoxycarbonyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific steps are as follows:

    Condensation Reaction: The starting materials, such as 2-chlorobenzaldehyde, ethyl acetoacetate, and isopropyl acetoacetate, are mixed with ammonia in ethanol.

    Cyclization: The mixture is heated under reflux conditions to promote cyclization, forming the dihydropyridine ring.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form pyridine derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the dihydropyridine ring to a tetrahydropyridine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine: The dihydropyridine class of compounds is known for its pharmacological properties, particularly as calcium channel blockers. This compound may be investigated for potential therapeutic applications in cardiovascular diseases.

Industry: In the industrial sector, it can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as calcium channels in biological systems. The compound binds to the channels, modulating their activity and affecting calcium ion flow, which is crucial in various physiological processes.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A widely used dihydropyridine derivative for cardiovascular diseases.

    Nicardipine: Similar in structure and function, used for its vasodilatory effects.

Uniqueness: 4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid stands out due to its specific substituents, which may confer unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22ClNO6

Molecular Weight

407.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C20H22ClNO6/c1-5-22-11(4)14(20(27)28-10(2)3)15(12-8-6-7-9-13(12)21)16(18(23)24)17(22)19(25)26/h6-10,15H,5H2,1-4H3,(H,23,24)(H,25,26)

InChI Key

OIDMNXKQVHXWLV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(C(=C1C(=O)O)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC(C)C)C

Origin of Product

United States

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